molecular formula Pb5Sr3 B14428270 CID 71421206 CAS No. 80509-24-6

CID 71421206

Cat. No.: B14428270
CAS No.: 80509-24-6
M. Wt: 1.30e+03 g/mol
InChI Key: DRPQGCZLISDEIZ-UHFFFAOYSA-N
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Description

CID 71421206 is a chemical compound characterized by its unique structural and functional properties. Its presence in essential oil fractions (Figure 1C) implies possible applications in natural product chemistry or pharmacology, though its exact biological activity remains unelucidated in the provided evidence.

Properties

CAS No.

80509-24-6

Molecular Formula

Pb5Sr3

Molecular Weight

1.30e+03 g/mol

InChI

InChI=1S/5Pb.3Sr

InChI Key

DRPQGCZLISDEIZ-UHFFFAOYSA-N

Canonical SMILES

[Sr].[Sr].[Sr].[Pb].[Pb].[Pb].[Pb].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71421206 involves several synthetic steps. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

CID 71421206 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71421206 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CID 71421206 involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

CID 71421206 can be compared to structurally related compounds from and . For instance:

Compound PubChem CID Key Functional Groups Biological Role
This compound 71421206 Likely hydroxyl, ester groups Undefined (isolated from CIEO*)
Taurocholic acid (TC) 6675 Sulfonic acid, hydroxyls Bile acid, lipid digestion
Taurolithocholic acid (TLC) 439763 Sulfonic acid, hydroxyls Inhibitor of hepatic transporters
Oscillatoxin D 101283546 Polyketide, cyclic ethers Cytotoxic marine toxin

*CIEO: Unspecified essential oil source in .

  • Steroid-like compounds : Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a steroid backbone with hydroxyl and sulfonic acid groups, critical for their roles in lipid metabolism and transporter inhibition . This compound’s structure (Figure 1A) may lack these polar groups, suggesting divergent solubility or receptor interactions.
  • Toxin derivatives : Oscillatoxin D (CID 101283546) contains cyclic ethers and polyketide chains, which mediate its cytotoxicity . This compound’s chromatographic profile (Figure 1B) indicates lower molecular complexity compared to oscillatoxin derivatives.

Physicochemical Properties

Molecular weight and solubility differences influence applications:

Property This compound Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546)
Molecular Weight Not provided 515.7 g/mol ~800 g/mol (estimated)
Solubility Likely lipophilic Highly water-soluble Lipophilic
Boiling Point Isolated via vacuum distillation Decomposes at high temps Thermally stable
  • This compound’s isolation via vacuum distillation (Figure 1D) suggests moderate volatility, contrasting with taurocholic acid’s high polarity and oscillatoxin D’s thermal stability.

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